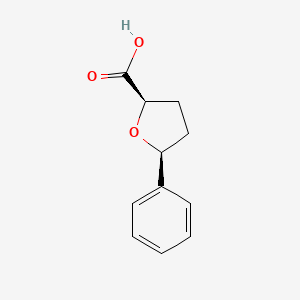
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is a chiral amino acid derivative with a unique structure characterized by a dimethylamino group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reductive amination of keto acids, where a chiral catalyst is used to introduce the dimethylamino group . Another approach is the enantioselective addition of ammonia to α,β-unsaturated acids .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active products . Additionally, its dimethylamino group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(dimethylamino)-3-methylbutanoic acid: Similar structure but with a different substitution pattern.
(2S)-2-(dimethylamino)-3,3-dimethylpentanoic acid: Similar structure with an additional carbon in the chain.
Uniqueness
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a tert-butyl group.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethylbutan-1-ol", "dimethylamine", "sodium hydride", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "sodium sulfate", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2,3-dimethylbutan-1-ol to 2,3-dimethylbutanal using sodium hydride and methyl iodide", "Step 2: Conversion of 2,3-dimethylbutanal to 2,3-dimethylbutanoic acid using sodium hydroxide and hydrochloric acid", "Step 3: Conversion of 2,3-dimethylbutanoic acid to its methyl ester using methanol and sulfuric acid", "Step 4: Conversion of 2,3-dimethylbutanoic acid methyl ester to (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid using dimethylamine, acetic anhydride, and pyridine", "Step 5: Purification of the final product using ethanol, sodium bicarbonate, and sodium sulfate" ] } | |
Numéro CAS |
1429301-82-5 |
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



